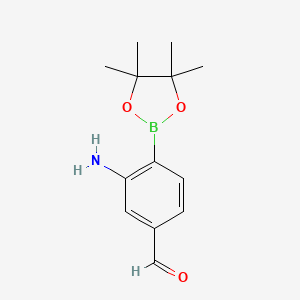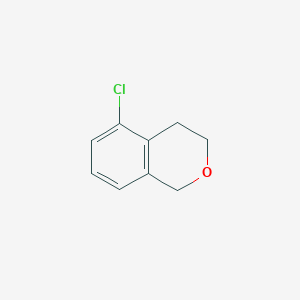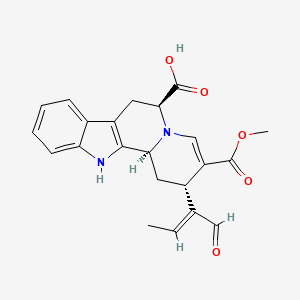
MappianineE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MappianineE is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides. This compound, along with its analogues, has garnered significant interest due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
MappianineE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
MappianineE has been evaluated for its cytotoxic effects on various cancer cell lines, including MGC-803, Bel-7404, A549, NCI-H460, and HepG2 . It has shown moderate cytotoxicity against these cell lines, making it a potential candidate for further research in cancer therapy. Additionally, this compound and its analogues are being studied for their potential antiproliferative activities .
Wirkmechanismus
The mechanism of action of MappianineE involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects through modulation of cellular signaling pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
MappianineE is structurally similar to other monoterpenoid indole alkaloids, such as tetrahydroalstonine, β-carbolin-1-one, and 1,2,3,4-tetrahydronorharman-1-one . These compounds also exhibit cytotoxic properties, but this compound’s unique structural features may contribute to its distinct biological activities .
Eigenschaften
Molekularformel |
C22H22N2O5 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(2S,6S,12bS)-3-methoxycarbonyl-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-6-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c1-3-12(11-25)14-8-18-20-15(13-6-4-5-7-17(13)23-20)9-19(21(26)27)24(18)10-16(14)22(28)29-2/h3-7,10-11,14,18-19,23H,8-9H2,1-2H3,(H,26,27)/b12-3-/t14-,18-,19-/m0/s1 |
InChI-Schlüssel |
JDCMHAZJGBZWEF-CVOKLGQBSA-N |
Isomerische SMILES |
C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(C[C@H](N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3 |
Kanonische SMILES |
CC=C(C=O)C1CC2C3=C(CC(N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B15233061.png)
![N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine](/img/structure/B15233073.png)
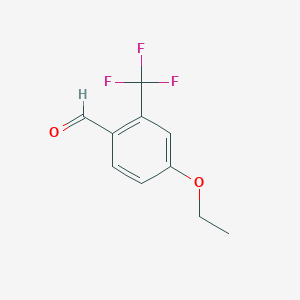

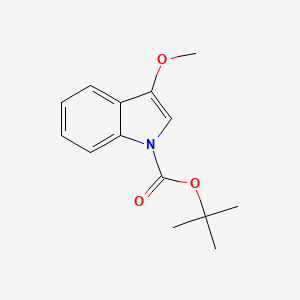

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)
![6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B15233109.png)
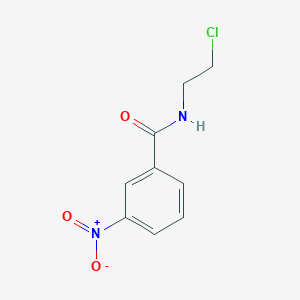

![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)
